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Compound of Interest

Compound Name: GLPG3312

Cat. No.: B12364163

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties,
mechanism of action, and experimental validation of GLPG3312, a potent and selective pan-
Salt-Inducible Kinase (SIK) inhibitor. The information is tailored for researchers and
professionals in the field of drug development and immunology.

Chemical Structure and Properties

GLPG3312 is a small molecule inhibitor with a molecular formula of C23H21F2N503 and a
molecular weight of 453.44 g/mol .[1] It is identified by the CAS number 2340388-72-7.[1] The
chemical structure of GLPG3312 is depicted in Figure 1, and its key chemical properties are
summarized in Table 1.

Table 1: Chemical Properties of GLPG3312

Property Value

Molecular Formula C23H21F2N503
Molecular Weight 453.44 g/mol [1]
CAS Number 2340388-72-7[1]

0=C(NC1CC1)C2=C(OC)C=C(N3C=NC4=CC(
C5=CN(C)N=C5)=CC=C34)C=C20C(F)F[2]

SMILES

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12364163?utm_src=pdf-interest
https://www.benchchem.com/product/b12364163?utm_src=pdf-body
https://www.benchchem.com/product/b12364163?utm_src=pdf-body
https://www.selleckchem.com/products/glpg3312.html
https://www.selleckchem.com/products/glpg3312.html
https://www.benchchem.com/product/b12364163?utm_src=pdf-body
https://www.benchchem.com/product/b12364163?utm_src=pdf-body
https://www.selleckchem.com/products/glpg3312.html
https://www.selleckchem.com/products/glpg3312.html
https://www.medchemexpress.com/glpg3312.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Figure 1: Chemical Structure of GLPG3312

A 2D representation of the chemical structure of GLPG3312.

Mechanism of Action: SIK Signaling Pathway
Inhibition
GLPG3312 is a potent and selective inhibitor of all three Salt-Inducible Kinase isoforms: SIK1,

SIK2, and SIK3.[1][3] SIKs are serine/threonine kinases that play a crucial role in regulating
inflammatory responses in myeloid cells.[4][5]

The canonical SIK signaling pathway involves the phosphorylation and subsequent inactivation
of transcriptional co-activators, such as CREB-Regulated Transcription Co-activators (CRTCs)
and Class lla Histone Deacetylases (HDACs). Upon stimulation of innate immune cells, for
instance through Toll-like receptors (TLRS), SIKs are activated by the upstream kinase LKB1.
Activated SIKs then phosphorylate CRTCs and HDACSs, leading to their sequestration in the
cytoplasm and preventing them from entering the nucleus.

By inhibiting SIKs, GLPG3312 prevents the phosphorylation of CRTCs and HDACSs. This
allows these co-activators to translocate to the nucleus, where they associate with transcription
factors like CREB (CAMP response element-binding protein). This complex then binds to
specific DNA sequences (CRE - cAMP response elements) in the promoter regions of target
genes, leading to the modulation of gene expression. A key outcome of this pathway inhibition
is the increased transcription of the anti-inflammatory cytokine Interleukin-10 (IL-10) and the
decreased transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha
(TNF-0).[6]
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The SIK signaling pathway and the inhibitory action of GLPG3312.

In Vitro and In Vivo Efficacy
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GLPG3312 has demonstrated potent anti-inflammatory and immunomodulatory activities in
both in vitro and in vivo models.

In Vitro Activity

In studies using human primary myeloid cells, such as monocytes and macrophages,
GLPG3312 has been shown to be a potent inhibitor of SIK1, SIK2, and SIK3 with IC50 values
in the low nanomolar range.

Table 2: In Vitro Inhibitory Activity of GLPG3312

Target IC50 (nM)
SIK1 2.0[1]3]
SIK2 0.7[1][3]
SIK3 0.6[1][3]

Treatment of these cells with GLPG3312 |leads to a dose-dependent decrease in the
production of pro-inflammatory cytokines, such as TNF-a, and a significant increase in the
production of the anti-inflammatory cytokine IL-10 upon stimulation with Toll-like receptor
agonists like lipopolysaccharide (LPS).[2]

In Vivo Activity

In vivo studies in mouse models of inflammation have confirmed the anti-inflammatory effects
of GLPG3312. Oral administration of GLPG3312 in a mouse lipopolysaccharide (LPS)
challenge model resulted in a significant reduction of plasma TNF-a levels and an increase in
plasma IL-10 levels.[2]

Table 3: In Vivo Efficacy of GLPG3312 in a Mouse LPS Challenge Model

Dosage (p.o.) Effect on Plasma Cytokines

0.3 - 3 mg/kg Reduced TNF-q, Increased IL-10[2]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b12364163?utm_src=pdf-body
https://www.benchchem.com/product/b12364163?utm_src=pdf-body
https://www.benchchem.com/product/b12364163?utm_src=pdf-body
https://www.selleckchem.com/products/glpg3312.html
https://pubmed.ncbi.nlm.nih.gov/38147525/
https://www.selleckchem.com/products/glpg3312.html
https://pubmed.ncbi.nlm.nih.gov/38147525/
https://www.selleckchem.com/products/glpg3312.html
https://pubmed.ncbi.nlm.nih.gov/38147525/
https://www.benchchem.com/product/b12364163?utm_src=pdf-body
https://www.medchemexpress.com/glpg3312.html
https://www.benchchem.com/product/b12364163?utm_src=pdf-body
https://www.benchchem.com/product/b12364163?utm_src=pdf-body
https://www.medchemexpress.com/glpg3312.html
https://www.benchchem.com/product/b12364163?utm_src=pdf-body
https://www.medchemexpress.com/glpg3312.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to
characterize the activity of GLPG3312.

In Vitro Human Primary Myeloid Cell Assay

This assay is designed to evaluate the effect of GLPG3312 on cytokine production in human
immune cells.

Objective: To measure the in vitro potency of GLPG3312 in modulating pro- and anti-
inflammatory cytokine production in LPS-stimulated human monocytes.

Methodology:

e Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear
cells (PBMCs) of healthy donors using standard density gradient centrifugation followed by
magnetic-activated cell sorting (MACS).

o Cell Culture: Monocytes are cultured in appropriate media (e.g., RPMI-1640) supplemented
with fetal bovine serum and antibiotics.

o Compound Treatment: Cells are pre-incubated with varying concentrations of GLPG3312
(e.g., 0.1 nM to 20 pM) for a specified period (e.g., 1 hour).[2]

« Stimulation: Cells are then stimulated with a Toll-like receptor agonist, typically
lipopolysaccharide (LPS) at a concentration of 100 ng/mL, for a duration of 20 hours to
induce cytokine production.[2]

o Cytokine Measurement: Supernatants are collected, and the concentrations of TNF-a and IL-
10 are quantified using commercially available Enzyme-Linked Immunosorbent Assay
(ELISA) kits.

o Data Analysis: IC50 values for TNF-a inhibition and EC50 values for IL-10 induction are
calculated from the dose-response curves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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